Kemptide

Kinase Assay Signal Transduction Drug Discovery

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly, CAS 65189-71-1) is a synthetic heptapeptide designed as a specific substrate for cAMP-dependent protein kinase (PKA). Derived from the phosphorylation sequence of porcine liver pyruvate kinase, its core recognition motif (RRX(S/T)Φ) ensures high affinity and selectivity for the catalytic subunit of PKA.

Molecular Formula C24H46N10O6
Molecular Weight 570.7 g/mol
Cat. No. B8082336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKemptide
Molecular FormulaC24H46N10O6
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C=O
InChIInChI=1S/C24H46N10O6/c1-14(2)8-9-19(37)33-17(6-4-10-29-23(25)26)22(40)34-18(7-5-11-30-24(27)28)21(39)31-15(3)20(38)32-16(12-35)13-36/h12,14-18,36H,4-11,13H2,1-3H3,(H,31,39)(H,32,38)(H,33,37)(H,34,40)(H4,25,26,29)(H4,27,28,30)
InChIKeyLYVKCSTYVGGYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kemptide: A Canonical PKA Substrate for Kinase Activity Assays and Biochemical Research


Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly, CAS 65189-71-1) is a synthetic heptapeptide designed as a specific substrate for cAMP-dependent protein kinase (PKA) [1]. Derived from the phosphorylation sequence of porcine liver pyruvate kinase, its core recognition motif (RRX(S/T)Φ) ensures high affinity and selectivity for the catalytic subunit of PKA [2]. Widely adopted as a gold standard phosphate acceptor in in vitro kinase assays, Kemptide enables robust quantification of PKA activity through radioactive or fluorometric detection of phosphorylated product [3].

Why Generic PKA Substrates Cannot Replace Kemptide in Critical Assays


While several synthetic peptides and protein substrates are available for PKA activity measurement, substituting Kemptide without rigorous validation risks significant assay bias. Kemptide's unique sequence (LRRASLG) confers a specific kinetic profile (e.g., Km, Vmax) that differs markedly from other commonly used substrates such as CREBtide, histone H1, or protamine [1]. Furthermore, its well-characterized interaction with PKA and its derivatization potential (e.g., fluorescent labeling, biotinylation) for diverse assay formats make it irreplaceable in protocols where consistency, sensitivity, and cross-study comparability are paramount [2].

Kemptide: Quantitative Differentiation in Kinase Assay Performance and Specificity


Kemptide Demonstrates Superior Catalytic Efficiency (Vmax, kcat) Over CREBtide

In a head-to-head comparison using a microPLC-based approach under identical assay conditions, Kemptide exhibited significantly higher Vmax and kcat values than CREBtide, a 13-amino acid PKA substrate [1]. This indicates a faster maximum rate of phosphorylation, which can enhance assay sensitivity and throughput.

Kinase Assay Signal Transduction Drug Discovery

Kemptide Exhibits a High-Affinity Km for PKA Compared to Alternative Peptide Substrates

Kemptide demonstrates a high affinity for the catalytic subunit of PKA, with reported Km values typically ranging from 7.7 µM to 24.7 µM depending on the assay conditions [REFS-1, REFS-2]. This affinity is substantially higher than that of many other PKA substrates, such as LMKRPSVVK (Km = 593 µM) and KARSLSVQH (Km = 2896 µM) [1].

Enzyme Kinetics PKA Substrate Assay Development

Kemptide is a Superior PKA Substrate Compared to Histone IIA and Protamine

When compared to other artificial substrates for PKA, Kemptide demonstrated significantly higher specific activity. Using purified PKA from turtle liver, activity with histone IIA and protamine was only 21% and 11%, respectively, relative to the activity observed with Kemptide [1].

Kinase Activity PKA Assay Substrate Specificity

Kemptide is a More Efficient PKA Substrate than an Ether-Based Peptide Analog

An ether-based peptide analog (L-EP), designed to replace the Ser-Leu-Gly unit of Kemptide, serves as a weak substrate for PKA. Direct comparison shows that Kemptide is a far superior substrate, with L-EP exhibiting a 25-fold higher Km and a 3.5-fold lower Vmax [1].

Inhibitor Design Peptide Analog Kinase Substrate

Kemptide's Kinetics Are Sensitive to ATP Concentration, Enabling Precise Assay Tuning

The apparent Km of Kemptide for PKA is not a fixed value but is influenced by the concentration of the co-substrate ATP. At 1.25 mM ATP, the Km for Kemptide is 50 µM; this decreases to 19 µM at 2.5 mM ATP and further to 16 µM at 5 mM ATP [1]. This property is consistent with a sequential kinetic mechanism and allows for precise tuning of assay conditions.

Enzyme Kinetics Assay Optimization PKA Mechanism

Kemptide: Optimal Application Scenarios in Research and Industry


High-Throughput Screening (HTS) for PKA Inhibitors and Activators

Kemptide's rapid phosphorylation kinetics (high Vmax and kcat) make it ideal for high-throughput screening campaigns. Its use in microplate-based assays, coupled with detection methods like fluorescence polarization or scintillation proximity, allows for robust and sensitive measurement of PKA activity modulation by thousands of compounds [1]. The strong signal generated per enzyme turnover minimizes assay time and reagent consumption.

Standardization of PKA Activity Measurements Across Laboratories

As a well-defined synthetic peptide, Kemptide provides a consistent and reproducible substrate for standardizing PKA activity assays. Its use facilitates direct comparison of enzyme activity data generated across different labs and experiments, unlike protein substrates (e.g., histone H1) which can vary in quality and phosphorylation status [2]. This is critical for quality control in academic research and industrial R&D.

Development and Validation of Novel Kinase Assay Technologies

Kemptide's predictable kinetic behavior and the availability of commercial derivatives (e.g., fluorescently labeled, biotinylated) make it a benchmark substrate for developing and validating new kinase assay platforms, such as microfluidic mobility-shift assays or MALDI-TOF MS-based kinase activity profiling [3]. Its well-characterized interaction with PKA provides a known reference for assessing new technology performance.

Quantitative Analysis of PKA Activity in Cellular Lysates and Tissue Extracts

Due to its high specificity for PKA and resistance to interference from other cellular kinases, Kemptide is the substrate of choice for quantifying PKA activity in complex biological samples [4]. Its high affinity (low Km) ensures efficient phosphorylation even when PKA levels are low, enabling sensitive detection of changes in PKA signaling in response to physiological or pharmacological stimuli.

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